methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrazole and pyrimidine derivatives.
Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazolo[3,4-d]pyrimidine core.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A simpler compound with similar biological activities but lacking the piperidine and ester groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a different ring structure and potentially different biological activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and potentially different therapeutic applications .
Biological Activity
Methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and kinase inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
The biological activity of this compound is primarily attributed to its ability to inhibit various kinases. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often implicated in cancer progression.
Inhibition of Kinases
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can act as potent inhibitors of several protein kinases. For instance:
- SRC Family Kinases : These kinases are involved in various signaling pathways related to cell growth and survival. Compounds similar to this compound have shown significant inhibitory effects on SRC family kinases, leading to reduced cell proliferation in cancer cell lines .
- Other Targeted Kinases : Additional studies have demonstrated that these compounds can also inhibit kinases such as EGFR and VEGFR, which are crucial in tumor growth and angiogenesis .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study | Target Kinase | IC50 Value (µM) | Cell Line | Effect |
---|---|---|---|---|
Study A | SRC | 0.5 | MDA-MB-231 | Significant inhibition |
Study B | EGFR | 0.8 | HCC827 | Reduced cell viability |
Study C | VEGFR | 0.6 | A549 | Decreased proliferation |
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of various pyrazolo[3,4-d]pyrimidine derivatives, this compound was evaluated for its antiproliferative effects against breast cancer cell lines. The compound demonstrated an IC50 value of 0.5 µM against MDA-MB-231 cells, indicating potent anticancer activity .
Case Study 2: Kinase Selectivity Profile
Another study investigated the selectivity profile of this compound against a panel of kinases. The results showed that while it effectively inhibited SRC family kinases, it displayed lower activity against other kinase families, suggesting a degree of selectivity that may minimize off-target effects .
Properties
Molecular Formula |
C13H17N5O2 |
---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
methyl 1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H17N5O2/c1-17-11-10(7-16-17)12(15-8-14-11)18-5-3-9(4-6-18)13(19)20-2/h7-9H,3-6H2,1-2H3 |
InChI Key |
ZWGCDFBTJDDTDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C(=O)OC |
Origin of Product |
United States |
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